molecular formula C11H11F3O3 B13681970 3-(3-(Trifluoromethoxy)phenyl)butanoic acid

3-(3-(Trifluoromethoxy)phenyl)butanoic acid

Cat. No.: B13681970
M. Wt: 248.20 g/mol
InChI Key: UTTRNFDDZUUHRK-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)butanoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxyphenylboronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with an appropriate butanoic acid derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 3-(3-(Trifluoromethoxy)phenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxyphenyl ketones, while reduction can produce trifluoromethoxyphenyl alcohols.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethoxy)phenyl)butanoic acid is unique due to the combination of the trifluoromethoxy group and the butanoic acid moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)

InChI Key

UTTRNFDDZUUHRK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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